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Abstract

Enecadin hydrochloride (formerly known as NS-7) is an investigational small molecule that
was developed for its neuroprotective properties, primarily in the context of acute ischemic
stroke. Originally discovered by Nippon Shinyaku and later licensed to Schering, its
development was ultimately discontinued after Phase Il clinical trials. This technical guide
provides a comprehensive overview of the discovery, history, mechanism of action, and
available preclinical and clinical data for enecadin hydrochloride. It is intended to serve as a
resource for researchers and drug development professionals interested in the scientific
journey and therapeutic potential of this compound.

Introduction

Ischemic stroke remains a leading cause of death and long-term disability worldwide, creating a
significant unmet medical need for effective neuroprotective therapies. The pathophysiology of
ischemic stroke involves a complex cascade of events, including excitotoxicity, ionic imbalance,
and enzymatic damage, which collectively lead to neuronal cell death in the affected brain
regions. Enecadin hydrochloride was developed to intervene in these early stages of the
ischemic cascade.
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Discovery and Developmental History

Enecadin hydrochloride was first synthesized and characterized by scientists at Nippon
Shinyaku.[1] Recognizing its potential as a neuroprotective agent, Schering (later Bayer) in-
licensed the compound for further development.[1] Enecadin hydrochloride progressed
through preclinical studies and entered into Phase Il clinical trials for the treatment of acute
ischemic stroke.[1] However, the clinical development of enecadin hydrochloride was
ultimately terminated.[1]

Mechanism of Action

Enecadin hydrochloride exerts its neuroprotective effects through a multi-target mechanism,
primarily by attenuating the initial ionic and enzymatic dysregulation that occurs during cerebral
ischemia.[2][3]

» Voltage-Gated Sodium and Calcium Channel Blockade: Enecadin is a blocker of voltage-
gated sodium (Na+) and calcium (Ca2+) channels.[2][3] During an ischemic event, excessive
glutamate release leads to the overactivation of postsynaptic receptors, causing a massive
influx of Na+ and Ca2+ into neurons. This ionic overload is a key driver of excitotoxicity,
leading to mitochondrial dysfunction, the production of reactive oxygen species, and
ultimately, neuronal death. By blocking these channels, enecadin hydrochloride was
proposed to reduce this pathological ion influx, thereby preserving neuronal integrity.[1]

e Calpain Inhibition: The compound has also been identified as an inhibitor of calpain 1
(CAPN1) and calpain 2 (CAPN2).[3] Calpains are calcium-activated neutral proteases that
become overactivated due to the elevated intracellular Ca2+ levels during ischemia.
Activated calpains degrade a wide range of cellular proteins, contributing to cytoskeletal
breakdown and apoptosis. Inhibition of CAPN1 and CAPN2 by enecadin hydrochloride
would therefore offer an additional layer of neuroprotection by preventing this enzymatic
damage.

The following diagram illustrates the proposed signaling pathway of enecadin hydrochloride's
neuroprotective action.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1245387?utm_src=pdf-body
https://go.drugbank.com/drugs/DB13032
https://go.drugbank.com/drugs/DB13032
https://www.benchchem.com/product/b1245387?utm_src=pdf-body
https://go.drugbank.com/drugs/DB13032
https://www.benchchem.com/product/b1245387?utm_src=pdf-body
https://go.drugbank.com/drugs/DB13032
https://www.benchchem.com/product/b1245387?utm_src=pdf-body
https://synapse.patsnap.com/drug/07900687aacd4c72b65ccf43ddcb2cfd
https://www.clinicaltrials.gov/study/NCT00331721
https://synapse.patsnap.com/drug/07900687aacd4c72b65ccf43ddcb2cfd
https://www.clinicaltrials.gov/study/NCT00331721
https://www.benchchem.com/product/b1245387?utm_src=pdf-body
https://go.drugbank.com/drugs/DB13032
https://www.clinicaltrials.gov/study/NCT00331721
https://www.benchchem.com/product/b1245387?utm_src=pdf-body
https://www.benchchem.com/product/b1245387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

NMDA/AMPA Receptor

Ischemia 1 Glutamate Release g
Activation

Ischemic Cascade

1 Na+ & Ca2+ Influx

1 Calpain Activation Neuronal Death

Enecadin Hydrochloride Intervention

Blocks Na+ & Ca2+
Channels

Enecadin HCI

Inhibits Calpain

Inhibits

Click to download full resolution via product page

Caption: Proposed mechanism of Enecadin HCI in the ischemic cascade.

Chemical Synthesis

A patented synthesis pathway for enecadin has been described.[1] The process involves a

multi-step chemical synthesis, which is outlined in the workflow diagram below.
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Caption: Chemical synthesis workflow for Enecadin.

Preclinical Data
In Vivo Efficacy in a Rodent Stroke Model
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A study evaluated the neuroprotective effect of enecadin (NS-7) in a rat model of transient focal

ischemia induced by middle cerebral artery occlusion (MCAO).[2]

Data Summary

Time of . ]
o . Cortical Striatal .
Treatment Administration . . Neurological
Infarction Infarction
Group (post- Improvement
. . Volume (mm?) Volume
ischemia)
] No significant Significantly
NS-7 Immediately 128 + 74 ] )
difference improved
_ No significant
Control Immediately 214 £ 64 ] -
difference
) No significant Significantly
NS-7 30 min 155 + 48 ] ]
difference improved
_ No significant
Control 30 min 225+ 12 ) -
difference
) No significant Significantly
NS-7 60 min 160 + 54 _ _
difference improved
) No significant
Control 60 min 225+ 48 _ -
difference
_ No significant -
NS-7 120 min 176 + 43 ) Not specified
difference
) No significant
Control 120 min 223 + 38 -

difference

« Statistically significant reduction compared to the control group.[2]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

A detailed protocol for the MCAO model as described in the study is as follows:[2]

¢ Animal Model: Adult male Sprague-Dawley rats were used.
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e Anesthesia: Anesthesia was induced and maintained throughout the surgical procedure.
e Surgical Procedure:

o The left middle cerebral artery was occluded for 120 minutes using an intraluminal thread
method.

o Asingle intravenous injection of NS-7 or saline (control) was administered at various time
points after the onset of ischemia (immediately, 30, 60, and 120 minutes).

o Reperfusion: After 120 minutes of occlusion, the thread was withdrawn to allow for
reperfusion.

¢ Outcome Measures:

o Infarct Volume: After 48 hours of reperfusion, brains were removed, sectioned, and stained
with hematoxylin and eosin to determine the volume of the cortical and striatal infarcts.

o Neurological Examination: Animals were evaluated for neurological deficits at 120 minutes
of ischemia and 48 hours of reperfusion.

Clinical Trials

Enecadin hydrochloride advanced to a Phase Il clinical trial for the treatment of acute
ischemic stroke (NCT00331721).[3] This was a multicenter, double-blind, randomized, placebo-
controlled, dose-escalating, parallel-group study to investigate the tolerability of enecadin.[3]
The study was terminated, and to date, no results have been publicly released. The reasons for
the trial's termination are not publicly available.

Discussion and Future Perspectives

The development of enecadin hydrochloride represents a concerted effort to target the early
and critical events in the ischemic cascade. Its multi-target mechanism of action, combining ion
channel blockade and calpain inhibition, presented a promising strategy for neuroprotection in
acute ischemic stroke. The preclinical data in a rodent MCAO model demonstrated a significant
reduction in cortical infarct volume, supporting its therapeutic potential.
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Despite the promising preclinical findings, the clinical development of enecadin hydrochloride
was halted. The lack of publicly available data from the Phase Il trial makes it difficult to
ascertain the specific reasons for its discontinuation, which could range from lack of efficacy to
safety concerns in the human population.

For the field of neuroprotection research, the story of enecadin hydrochloride underscores
the significant challenges in translating preclinical success into clinical efficacy. Future research
in this area may benefit from a deeper understanding of the complexities of human stroke
pathophysiology and the development of more predictive preclinical models. While enecadin
hydrochloride itself did not reach the market, the scientific knowledge gained from its
development continues to be of value to researchers working on novel therapies for ischemic
stroke.

Conclusion

Enecadin hydrochloride is a neuroprotective agent with a well-defined mechanism of action
targeting key pathways in the ischemic cascade. While its clinical development was not
successful, the preclinical data and the scientific rationale behind its development provide
valuable insights for the ongoing search for effective treatments for acute ischemic stroke. This
technical guide has summarized the available information on enecadin hydrochloride to serve
as a resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1245387#enecadin-hydrochloride-discovery-and-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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